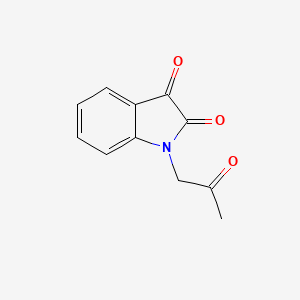

1-(2-Oxopropyl)indoline-2,3-dione

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-oxopropyl)indole-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-7(13)6-12-9-5-3-2-4-8(9)10(14)11(12)15/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVUROUHQGKHFNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1C2=CC=CC=C2C(=O)C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60398399 | |

| Record name | 1H-Indole-2,3-dione, 1-(2-oxopropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70097-14-2 | |

| Record name | 1H-Indole-2,3-dione, 1-(2-oxopropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60398399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization of the Indoline 2,3 Dione Isatin Scaffold in Advanced Chemical Research

Isatin (B1672199) (1H-indole-2,3-dione) is an endogenous indole (B1671886) derivative that has captured the attention of chemists since its initial synthesis in 1841. nih.gov This versatile heterocyclic compound, consisting of a fused benzene (B151609) and a five-membered pyrrolidine (B122466) ring containing two carbonyl groups, serves as a crucial building block in organic synthesis. nih.govnih.gov Its unique structure, featuring a lactam group and a ketone carbonyl group, allows for a wide range of chemical modifications, making it a privileged scaffold in the development of novel compounds. researchgate.netnih.gov

The isatin core is found in various natural products and has been identified in mammalian tissues, where it is believed to act as a modulator of biochemical processes. nih.govsciensage.info In the realm of synthetic chemistry, isatin derivatives are precursors to a multitude of more complex heterocyclic systems, such as indoles and quinolines. nih.govnih.govnih.gov The reactivity of the isatin ring system, particularly at the C2 and C3 carbonyl positions and the N1 position, enables the synthesis of a diverse library of molecules with varied structural and electronic properties. nih.govresearchgate.net This has led to extensive research into its applications in materials science, such as in the development of dyes and fluorescent sensors. nih.gov

Significance of N Substitution Patterns in the Indoline 2,3 Dione Core

The substitution at the N-1 position of the isatin (B1672199) ring is a key strategy for modifying its physicochemical and biological properties. mdpi.com The hydrogen atom of the N-H bond in the isatin core can be readily replaced by a variety of substituents through reactions like N-alkylation, N-acylation, and N-sulfonylation. sciensage.infomdpi.com These modifications significantly influence the molecule's steric and electronic characteristics, which in turn can alter its reactivity and interaction with biological targets. acs.orgnih.gov

Research has shown that the nature of the N-substituent can have a profound impact on the therapeutic potential of isatin derivatives. acs.orgnih.gov For instance, the introduction of different alkyl or aryl groups at the N-1 position has been explored to enhance the anticancer, antimicrobial, and antiviral activities of these compounds. nih.govmdpi.com The N-substituent can influence factors such as solubility, lipophilicity, and the ability to form hydrogen bonds, all of which are critical for a molecule's pharmacokinetic and pharmacodynamic profile. nih.gov The strategic selection of N-substituents has been instrumental in the development of isatin-based compounds with improved potency and selectivity for various biological targets. acs.orgnih.gov

Foundational Structural Perspectives on 1 2 Oxopropyl Indoline 2,3 Dione

Direct Synthetic Routes to this compound

The most straightforward approach to the synthesis of this compound, also known as N-acetonylisatin, involves the direct N-alkylation of the isatin nucleus. This method typically utilizes a suitable base to deprotonate the nitrogen of the indoline-2,3-dione, forming the corresponding anion, which then undergoes nucleophilic substitution with an acetone (B3395972) equivalent, such as chloroacetone (B47974) or bromoacetone.

A common procedure involves dissolving isatin in an anhydrous polar aprotic solvent like dimethylformamide (DMF). A base, such as potassium carbonate (K₂CO₃), is then added to the solution at a reduced temperature, and the resulting suspension is stirred to facilitate the formation of the isatin anion. nih.gov Following this, the alkylating agent, for instance, chloroacetone, is introduced along with a catalyst like potassium iodide (KI) to enhance the reaction rate. The reaction mixture is then heated, typically to around 80°C, for a duration of 24 to 72 hours. nih.gov Upon completion, the product is isolated by pouring the mixture into water, adjusting the pH, and filtering the resulting precipitate, which can be further purified by crystallization. nih.gov

Microwave-assisted synthesis has emerged as a powerful alternative to conventional heating, offering significantly reduced reaction times and often improved yields. In a microwave-promoted N-alkylation, isatin can be reacted with an alkyl halide in the presence of a base like potassium carbonate or cesium carbonate (Cs₂CO₃) with a few drops of a high-boiling solvent such as DMF or N-methyl-2-pyrrolidinone (NMP). mdpi.comresearchgate.net This method has proven effective for a variety of functionalized alkyl halides. mdpi.comresearchgate.net

The reaction between isatin and phenacyl bromide, a compound structurally similar to chloroacetone, has been shown to yield the corresponding N-substituted derivative in acceptable yields. researchgate.net It is noteworthy that in some cases, side products such as epoxides can form through the addition of the halo-ketone anion to the C3-carbonyl of the isatin ring followed by cyclization. mdpi.com

Table 1: Reaction Conditions for the Synthesis of N-Alkylisatins

| Alkylating Agent | Base | Solvent | Method | Time | Yield (%) | Reference |

| Ethyl chloroacetate | K₂CO₃ | DMF | Microwave | 3 min | 76 | mdpi.com |

| Ethyl chloroacetate | K₂CO₃ | DMF | Conventional | 2 h | 68 | mdpi.com |

| 2-Chloro-N-phenylacetamide | K₂CO₃ | DMF | Conventional | 24-72 h | - | nih.gov |

| Phenacyl bromide | K₂CO₃ | DMF | Microwave | 5 min | 65 | researchgate.net |

This table is representative and specific yields for this compound may vary.

Strategies for N-Alkylation of the Indoline-2,3-dione Nucleus

The N-alkylation of the indoline-2,3-dione nucleus is a cornerstone for the synthesis of a vast library of N-substituted derivatives. The general principle involves the generation of the highly conjugated isatin anion, which then acts as a nucleophile, attacking an appropriate alkylating agent. mdpi.com

A variety of bases and solvent systems have been explored to optimize this transformation. Common bases include alkali metal carbonates (K₂CO₃, Cs₂CO₃), hydrides (NaH, CaH₂), and hydroxides (NaOH). mdpi.com The choice of solvent is also critical, with polar aprotic solvents such as DMF, dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) being frequently employed. mdpi.comwright.edu

The nature of the alkylating agent can be varied extensively, from simple alkyl halides to more complex functionalized electrophiles. mdpi.comresearchgate.net For instance, the reaction of isatin with benzyl (B1604629) chloride in the presence of a base leads to the formation of N-benzylisatin. The use of trichloroacetimidate (B1259523) electrophiles in the presence of a Lewis acid catalyst also provides an effective route to N-alkyl isatins. rsc.org

Multicomponent Reaction Pathways Leading to N-Substituted Indoline-2,3-diones

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single step. Isatin is a versatile substrate in MCRs, particularly due to the reactivity of its C3-carbonyl group.

While not directly producing this compound, these reactions generate a diverse array of N-substituted indoline-2,3-dione analogs. For example, a three-component reaction between isatin, tetrahydroisoquinoline, and a terminal alkyne in the presence of benzoic acid leads to the formation of complex spirooxindoles. Another MCR involves the reaction of isatins, L-proline, and an enone to produce hexahydrospiro[indoline-pyrrolizin]-one derivatives through a 1,3-dipolar cycloaddition.

Lewis acid-catalyzed three-component reactions of isatin with two different 1,3-dicarbonyl compounds have been shown to efficiently produce spirooxindole pyranochromenedione derivatives. These reactions tolerate a range of substituents on the isatin ring, including both electron-donating and electron-withdrawing groups.

Catalytic Approaches in the Synthesis of N-Functionalized Indoline-2,3-diones

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. In the context of N-functionalized indoline-2,3-diones, various catalytic systems have been developed.

Iridium catalysts have been employed for the regio-selective C3- and N-alkylation of indolines using alcohols as alkylating agents in water. This method proceeds via a tandem dehydrogenation of the N-heterocycle and the alcohol. Iron catalysts have also been shown to selectively promote the N-alkylation of indoline (B122111) derivatives.

Furthermore, copper hydride (CuH) catalyzed enantioselective alkylation of indole (B1671886) derivatives has been reported, offering a method to access chiral N-alkylated indoles. The alkylation of isatins with trichloroacetimidates can be effectively catalyzed by Lewis acids.

Chemo- and Regioselective Considerations in Indoline-2,3-dione Derivatization

The indoline-2,3-dione scaffold possesses multiple reactive sites, making chemo- and regioselectivity key challenges in its derivatization. The nitrogen at the 1-position and the enolizable C3-carbonyl group are both potential sites for alkylation.

The N-alkylation is generally favored under basic conditions where the isatin anion is formed. However, O-alkylation can occur, and the choice of solvent can influence this selectivity. For instance, in some cases, solvent effects can be used to favor O-alkylation over N-alkylation.

In the catalytic alkylation of indolines, the regioselectivity between N-alkylation and C3-alkylation can be controlled by the choice of catalyst and ligands. For example, an iridium-catalyzed reaction can be tuned to favor either N- or C3-alkylation. Similarly, in CuH-catalyzed reactions of indole derivatives, the regioselectivity can be controlled by the choice of the supporting ligand.

Asymmetric Synthesis Methodologies for Chiral Indoline-2,3-dione Derivatives

The development of asymmetric methods to synthesize chiral indoline-2,3-dione derivatives is of great interest due to the prevalence of such structures in biologically active molecules.

One strategy involves the enantioselective N-alkylation of isatins. For example, the asymmetric N-alkylation of isatins with enals can be achieved via a prolinol-catalyzed iminium activation, yielding N-alkylated isatins with good yields and high enantioselectivity. These chiral N-alkylated isatins can then be converted into chiral N-alkylated indole derivatives.

Reactivity Profiles of the Indoline-2,3-dione Moiety

The indoline-2,3-dione (isatin) core is inherently reactive due to the presence of two carbonyl groups and an active N-H group (in unsubstituted isatin). dergipark.org.tr This unique arrangement allows isatin and its derivatives to act as both electrophiles and nucleophiles. dergipark.org.tr

The C-3 carbonyl group is particularly susceptible to nucleophilic attack, leading to a wide array of addition and condensation reactions. For instance, isatins react with compounds containing active methylene (B1212753) groups, amino compounds, and hydrazines. dergipark.org.trnih.gov The reactivity at C-3 is a cornerstone for the synthesis of spiro-heterocycles, which are significant structural motifs in medicinal chemistry. tandfonline.com

The N-1 position, when unsubstituted, can be readily alkylated or acylated. mdpi.com In the case of this compound, this position is already substituted, which directs the reactivity towards the other sites of the molecule. Electrophilic substitution reactions, such as nitration, typically occur at the C-5 position of the benzene (B151609) ring. scielo.brresearchgate.net

The isatin ring can also undergo ring-opening reactions. For example, alkaline hydrolysis of N-substituted isatins, including N-acetonylisatin, can lead to the formation of 2-substituted indoles through a process that likely involves ring opening followed by a Knovenagel-like condensation. scielo.br Furthermore, oxidation of the isatin ring can yield isatoic anhydride. nih.govrsc.org

Transformations Involving the 2-Oxopropyl Side Chain

The 2-oxopropyl side chain in this compound provides an additional center for chemical transformations, distinct from the reactivity of the isatin core. The ketone carbonyl group and the adjacent active methylene group are the primary sites of reaction on this side chain.

The carbonyl group can undergo typical ketone reactions, such as reduction to a secondary alcohol or reductive amination. It can also serve as an electrophilic site for reactions with various nucleophiles.

The active methylene group (the CH2 group adjacent to the carbonyl) is acidic and can be deprotonated by a suitable base. The resulting enolate can then participate in a variety of carbon-carbon bond-forming reactions, including alkylations and aldol-type condensations. This reactivity allows for the elaboration and extension of the side chain, leading to more complex molecular architectures.

Role as a Key Intermediate in Complex Organic Synthesis

The dual reactivity of both the indoline-2,3-dione moiety and the 2-oxopropyl side chain makes this compound a valuable intermediate in the synthesis of more complex organic molecules. Isatins in general are precursors for a wide range of heterocyclic compounds, including indoles and quinolines. nih.gov

The ability to selectively react at either the isatin core or the side chain allows for a stepwise and controlled construction of intricate molecular frameworks. For example, a reaction at the C-3 carbonyl of the isatin ring can be followed by a transformation of the side chain ketone, or vice versa. This versatility is highly sought after in the synthesis of biologically active compounds and natural products. The Pfitzinger reaction, which involves the reaction of isatin with a carbonyl compound containing an α-methylene group in the presence of a base, is a classic example of how isatins are used to construct quinoline-4-carboxylic acids. researchgate.net

Reaction Mechanisms and Pathways in Derivatization

The derivatization of this compound proceeds through several well-established reaction mechanisms.

Nucleophilic Addition at C-3: The reaction at the C-3 carbonyl typically begins with the nucleophilic attack of a reagent on the electrophilic carbon atom of the carbonyl group. This is often followed by dehydration to form a double bond, as seen in the formation of Schiff bases or in Knoevenagel condensations. In the presence of amino alcohols, the reaction can lead to the formation of spiro-oxazines or imines, depending on the reaction conditions. tandfonline.com

Electrophilic Aromatic Substitution: Reactions on the benzene ring, such as nitration, proceed via the standard electrophilic aromatic substitution mechanism. The isatin moiety directs incoming electrophiles primarily to the C-5 position. scielo.brresearchgate.net

N-Alkylation: While the N-1 position of this compound is already substituted, the general mechanism for N-alkylation of isatins involves the deprotonation of the N-H group by a base, followed by a nucleophilic substitution (SN2) reaction with an alkyl halide. mdpi.com

Side Chain Reactions: Reactions involving the 2-oxopropyl side chain follow standard carbonyl chemistry principles. The formation of an enolate from the active methylene group under basic conditions is a key step for subsequent alkylation or condensation reactions.

Ring Transformation: The conversion of N-acetonylisatins to 2-substituted indoles under alkaline hydrolysis is proposed to occur through a ring-opening of the lactam, followed by an intramolecular cyclization via a Knovenagel-like condensation, and subsequent decarboxylation. scielo.br

The interplay of these reactive sites and mechanistic pathways underscores the rich and diverse chemistry of this compound, making it a versatile scaffold in synthetic organic chemistry.

Natural Occurrence, Biosynthesis, and Ecological Context of Indoline 2,3 Dione Derivatives

Isolation and Identification from Microorganism Sources

Several derivatives of indoline-2,3-dione have been isolated from various microbial sources, highlighting the role of microorganisms in the biosynthesis of these compounds. Fungi and bacteria, particularly those from the genera Chaetomium and Streptomyces, have been identified as producers of isatin-related metabolites.

For instance, the endophytic fungus Chaetomium globosum has been a notable source of isatin (B1672199) derivatives. One such compound is prenisatin, chemically identified as 5-(3-methyl-2-butenyl)-indole-2,3-dione, which has demonstrated antifungal properties. colab.ws The genus Chaetomium is known for producing a wide range of bioactive secondary metabolites, including indole (B1671886) alkaloids. nih.gov Metabolomic profiling of Chaetomium globosum has revealed a rich diversity of compounds, with the production of these metabolites often being dependent on the culture medium. nih.gov

The actinomycete genus Streptomyces is another significant source of isatin derivatives. A study on Streptomyces albus led to the identification of 6-(3'-methylbuten-2'-yl)isatin. nih.gov More recently, a metabolomics-driven approach led to the discovery of 7-prenylisatin from a Streptomyces species, a compound that exhibits antimicrobial activity. elsevierpure.com The identification of a gene cluster in this Streptomyces species containing an indole prenyltransferase provides insight into the genetic basis for the production of such derivatives. elsevierpure.com

While the specific compound 1-(2-Oxopropyl)indoline-2,3-dione has not been explicitly reported as a naturally isolated product from microorganisms in the reviewed literature, the existence of other N-alkylated and C-substituted isatins in microbial sources suggests that the enzymatic machinery for such modifications exists in nature.

Table 1: Examples of Indoline-2,3-dione Derivatives from Microbial Sources

| Compound Name | Source Organism | Reference |

| 5-(3′-methylbut-2′-yl)isatin (Prenisatin) | Chaetomium globosum | colab.ws |

| 6-(3′-methylbuten-2′-yl)isatin | Streptomyces albus | nih.gov |

| 7-prenylisatin | Streptomyces sp. MBT28 | elsevierpure.com |

Discovery in Plant and Other Biological Matrices

Indoline-2,3-dione (isatin) and its derivatives are also found in a variety of plant species. Isatin itself was first isolated from the oxidation of indigo (B80030) dye, which is of plant origin. biomedres.us It has been identified in plants of the genus Isatis and in Couroupita guianensis. biomedres.usresearchgate.net Furthermore, various substituted isatins have been discovered in the plant kingdom. For example, melosatin alkaloids, which are methoxy (B1213986) phenylpentyl isatins, were isolated from the tumorigenic plant Melochia tomentosa. nih.gov

The presence of isatin is not limited to plants and microorganisms; it is also an endogenous compound in mammals, including humans, where it is considered a metabolic derivative of tryptophan. nih.govnih.gov Its role as an endogenous regulator with a wide range of biological activities has been a subject of considerable research. nih.govnih.gov

The compound This compound has not been documented as a naturally occurring metabolite in plants or other biological matrices based on the available scientific literature. However, the presence of the isatin core in these systems, coupled with a variety of metabolic pathways, suggests the potential for the formation of such N-substituted derivatives.

Proposed Biosynthetic Pathways and Precursor Derivations

The biosynthesis of the indoline-2,3-dione core is closely linked to the metabolism of the essential amino acid tryptophan. nih.govresearchgate.netnih.gov The formation of isatin from tryptophan is a multi-step process that involves both host and microbial enzymes. The primary pathway involves the cleavage of the tryptophan side chain to form indole, which is then oxidized to produce isatin. nih.govresearchgate.netnih.gov

The key steps in the proposed biosynthesis of the isatin scaffold are:

Tryptophan as the Precursor: Tryptophan, an essential amino acid obtained from dietary sources, serves as the initial building block. nih.gov

Side-Chain Cleavage: The enzyme tryptophanase, which is found in certain bacteria, catalyzes the cleavage of the alanine (B10760859) side chain from tryptophan to yield indole, pyruvate (B1213749), and ammonia. nih.gov

Oxidation of Indole: The resulting indole undergoes oxidation to form the indoline-2,3-dione structure. This oxidation can be catalyzed by various enzymes, including bacterial naphthalene (B1677914) dioxygenase and host cytochrome P450 monooxygenases. nih.gov

For the specific compound This compound , the biosynthesis would require an additional N-alkylation step. While the precise enzymatic reaction for the addition of a 2-oxopropyl group to the nitrogen of isatin has not been described in natural systems, a plausible hypothesis can be drawn from known biochemical reactions. The 2-oxopropyl moiety could potentially be derived from metabolites in the central carbon metabolism, such as pyruvate or acetyl-CoA. An enzymatic condensation reaction, possibly catalyzed by an N-alkyltransferase, could attach this three-carbon unit to the isatin nitrogen. Synthetic methods for the N-alkylation of isatin are well-established and often involve the reaction of the isatin anion with an appropriate alkyl halide, which provides a chemical analogy for this potential biosynthetic step. wikipedia.orgnih.gov

Contribution of Microbiota to Metabolite Production

The gut microbiota plays a significant role in the metabolism of tryptophan and, consequently, in the production of isatin. nih.govresearchgate.netfrontiersin.org The gut microbiome is a rich source of enzymes capable of transforming dietary components into a wide array of metabolites that can influence host physiology.

The contribution of microbiota to isatin production is primarily through the generation of indole from tryptophan. Many gut bacteria possess the enzyme tryptophanase, which is responsible for this conversion. nih.govfrontiersin.org Once produced, indole can be absorbed by the host and subsequently oxidized to isatin in the liver by cytochrome P450 enzymes. nih.gov However, there is also evidence for a more direct bacterial pathway where microbial enzymes, such as naphthalene dioxygenase, can directly oxidize indole to isatin within the gut environment. nih.gov

Studies have shown that a significant portion of urinary isatin is derived from the metabolic activity of the gut microbiota. nih.gov The enrichment of tryptophan metabolism pathways in several gut-associated bacterial phyla, including Firmicutes, Bacteroidetes, and Proteobacteria, underscores the importance of the microbiome in the production of indole and its derivatives. frontiersin.org Therefore, the gut microbiota is a key contributor to the body's pool of isatin, which then acts as a signaling molecule in the gut-brain axis. nih.govnih.gov While the direct production of This compound by gut microbiota has not been reported, their role in supplying the precursor isatin is a critical aspect of its potential biosynthesis.

Advanced Spectroscopic and Structural Characterization Methodologies

Chiroptical Spectroscopy for Absolute Configuration Determination

The absolute configuration of a chiral molecule, such as the potential enantiomers of 1-(2-Oxopropyl)indoline-2,3-dione, is a critical aspect of its chemical identity. Chiroptical spectroscopic methods, which measure the differential interaction of a chiral molecule with left and right circularly polarized light, are powerful non-destructive techniques for determining the absolute configuration in solution. The primary methods in this category are Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD).

As of the current literature, specific chiroptical studies on this compound have not been reported. However, the application of these techniques can be understood from general principles and studies on related chiral indole (B1671886) and isatin (B1672199) derivatives.

Electronic Circular Dichroism (ECD) Spectroscopy

ECD spectroscopy measures the difference in absorption of left and right circularly polarized light in the ultraviolet-visible region. The resulting spectrum, a plot of this difference (Δε) against wavelength, is highly sensitive to the spatial arrangement of chromophores within the molecule.

For this compound, the indoline-2,3-dione moiety contains strong chromophores. The electronic transitions of this system, such as π → π* and n → π* transitions, would give rise to characteristic ECD signals. nih.gov The determination of the absolute configuration would involve a comparison of the experimentally measured ECD spectrum with the theoretically calculated spectrum for a chosen enantiomer (e.g., the R or S configuration at a potential stereocenter). A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration.

Vibrational Circular Dichroism (VCD) Spectroscopy

VCD spectroscopy is the infrared counterpart to ECD, measuring the differential absorption of left and right circularly polarized infrared radiation. VCD is sensitive to the vibrational modes of a chiral molecule and provides a rich fingerprint of its three-dimensional structure. nih.gov

In the case of this compound, the VCD spectrum would exhibit signals corresponding to the stretching and bending vibrations of its various functional groups, including the carbonyl groups of the dione (B5365651) and the oxopropyl side chain. The determination of the absolute configuration via VCD follows a similar comparative approach to ECD: the experimental VCD spectrum is compared with the quantum chemically calculated spectrum for a specific enantiomer. VCD has emerged as a reliable method for the unambiguous assignment of both absolute configuration and conformation of chiral molecules in solution. nih.gov

Hypothetical Chiroptical Data for this compound

In the absence of experimental data, a hypothetical table can illustrate the type of information that would be obtained from a chiroptical study of this compound. The table would present the predicted wavelengths of maximum absorption (λmax) and the corresponding differential molar extinction coefficients (Δε) for ECD, and the wavenumbers (ṽ) and differential absorbances (ΔA) for VCD for a specific enantiomer.

| Spectroscopic Method | Parameter | Hypothetical Value for (R)-enantiomer | Hypothetical Value for (S)-enantiomer |

| ECD | λmax (nm) | ~250 | ~250 |

| Δε (L·mol⁻¹·cm⁻¹) | +15 | -15 | |

| λmax (nm) | ~290 | ~290 | |

| Δε (L·mol⁻¹·cm⁻¹) | -8 | +8 | |

| λmax (nm) | ~330 | ~330 | |

| Δε (L·mol⁻¹·cm⁻¹) | +5 | -5 | |

| VCD | ṽ (cm⁻¹) | ~1750 (C=O stretch) | ~1750 (C=O stretch) |

| ΔA (x 10⁻⁵) | +2.0 | -2.0 | |

| ṽ (cm⁻¹) | ~1720 (C=O stretch) | ~1720 (C=O stretch) | |

| ΔA (x 10⁻⁵) | -1.5 | +1.5 | |

| ṽ (cm⁻¹) | ~1610 (C=C stretch) | ~1610 (C=C stretch) | |

| ΔA (x 10⁻⁵) | +0.8 | -0.8 |

Computational Chemistry Approaches in the Investigation of 1 2 Oxopropyl Indoline 2,3 Dione and Its Analogs

Molecular Docking Simulations for Receptor-Ligand Interactions

Molecular docking is a fundamental computational tool used to predict the preferred orientation of a ligand when bound to a receptor's active site. This technique is instrumental in understanding the binding mechanisms of potential drug candidates. For N-substituted isatin (B1672199) derivatives, molecular docking studies have been pivotal in elucidating their interactions with various biological targets. For instance, N-substituted isatins have been shown to bind to the colchicine (B1669291) binding site on β-tubulin, thereby inhibiting microtubule polymerization and leading to mitotic arrest in tumor cells. researchgate.net

While specific docking studies on 1-(2-Oxopropyl)indoline-2,3-dione are not extensively documented in publicly available literature, the principles can be extrapolated from studies on analogous compounds. For example, docking studies on other N-substituted isatins against targets like cyclin-dependent kinases (CDKs) have revealed crucial hydrogen bonding and hydrophobic interactions within the ATP binding sites. lookchem.commdpi.com In a hypothetical docking study of this compound with a target protein, the oxopropyl substituent at the N-1 position would be analyzed for its potential to form additional interactions, such as hydrogen bonds or van der Waals contacts, which could enhance binding affinity and selectivity compared to unsubstituted isatin.

Table 1: Illustrative Molecular Docking Parameters for Isatin Analogs

| Parameter | Description | Typical Values for Isatin Analogs |

| Binding Affinity (ΔG) | The predicted free energy of binding, with more negative values indicating stronger binding. | -7 to -10 kcal/mol |

| Hydrogen Bonds | The number and type of hydrogen bonds formed between the ligand and receptor amino acids. | 2-4 key interactions often observed |

| Interacting Residues | Specific amino acids in the receptor's active site that form contacts with the ligand. | Varies by target; often includes key catalytic or structural residues |

| Docking Software | The computational program used to perform the docking simulation. | AutoDock, Schrödinger Suite, MOE |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. nih.govmdpi.com These methods provide insights into a compound's reactivity, stability, and spectroscopic properties. For isatin derivatives, DFT calculations can determine the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP).

The HOMO-LUMO energy gap is a critical parameter, as a smaller gap suggests higher reactivity. In the context of this compound, DFT studies would elucidate how the N-1 substituent influences the electronic distribution across the indoline-2,3-dione core. The MEP map would identify the regions most susceptible to nucleophilic and electrophilic attack, which is crucial for understanding potential metabolic pathways and receptor interactions. For example, the carbonyl groups at C-2 and C-3 are known to be reactive sites in the isatin scaffold. mdpi.com

Table 2: Representative Quantum Chemical Descriptors for Isatin Derivatives

| Descriptor | Definition | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and stability. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and membrane permeability. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the molecule's surface. | Predicts sites for electrophilic and nucleophilic attack. |

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations provide a dynamic view of the behavior of a ligand-receptor complex over time. nih.gov This technique allows for the assessment of the stability of the docked pose, the flexibility of the ligand and protein, and the role of solvent molecules in the binding process. For a compound like this compound, MD simulations would be crucial to validate the stability of its interactions within a target's binding site.

An MD simulation would track the atomic movements of the entire system, providing information on the root-mean-square deviation (RMSD) of the ligand from its initial docked position and the root-mean-square fluctuation (RMSF) of the protein residues. A stable binding mode is typically characterized by a low and converging RMSD value for the ligand. These simulations offer a more realistic representation of the biological environment compared to static docking models.

Table 3: Key Outputs of Molecular Dynamics Simulations

| Parameter | Description | Indication of Stability |

| RMSD (Root-Mean-Square Deviation) | The average deviation of atomic positions from a reference structure over time. | A low, stable plateau suggests a stable binding pose. |

| RMSF (Root-Mean-Square Fluctuation) | The fluctuation of individual atoms or residues around their average position. | Highlights flexible regions of the protein and ligand. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds throughout the simulation. | Identifies persistent and crucial hydrogen bond interactions. |

| Binding Free Energy (e.g., MM/PBSA) | An estimation of the binding free energy calculated from the MD trajectory. | Provides a more accurate prediction of binding affinity than docking scores alone. |

In Silico Prediction of Chemical Properties Relevant to Research

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical component of modern drug discovery. nih.govnih.govresearchgate.net These predictive models help to identify potential liabilities of a compound early in the research process, saving time and resources. For this compound, various computational tools can predict its physicochemical properties and pharmacokinetic profile.

Properties such as lipophilicity (logP), aqueous solubility, and adherence to Lipinski's Rule of Five are commonly evaluated to assess a compound's "drug-likeness." mdpi.com Furthermore, predictions of metabolic stability, potential for cytochrome P450 inhibition, and toxicity can guide further experimental studies. While these predictions are not a substitute for in vitro and in vivo testing, they are invaluable for prioritizing and optimizing lead compounds.

Table 4: Commonly Predicted In Silico Properties for Drug Discovery

| Property | Description | Favorable Range for Oral Drugs |

| Molecular Weight (MW) | The mass of one mole of the substance. | < 500 g/mol |

| LogP (Octanol-Water Partition Coefficient) | A measure of lipophilicity. | < 5 |

| Hydrogen Bond Donors (HBD) | The number of N-H and O-H bonds. | < 5 |

| Hydrogen Bond Acceptors (HBA) | The number of N and O atoms. | < 10 |

| Topological Polar Surface Area (TPSA) | The surface sum over all polar atoms. | < 140 Ų |

| Aqueous Solubility | The maximum concentration of a compound in water. | Varies, but higher is generally better for absorption. |

| Blood-Brain Barrier (BBB) Permeability | The ability to cross the blood-brain barrier. | Desirable for CNS targets, undesirable for others. |

Future Research Directions and Emerging Areas of Inquiry for 1 2 Oxopropyl Indoline 2,3 Dione

Innovation in Green Chemistry Approaches for Synthesis

The synthesis of isatin (B1672199) derivatives, including 1-(2-Oxopropyl)indoline-2,3-dione, is an area ripe for the application of green chemistry principles. tandfonline.comresearchgate.netresearchtrend.netnih.gov Traditional synthetic methods often involve harsh reaction conditions, hazardous solvents, and the generation of significant chemical waste. researchtrend.netnih.gov Future research will undoubtedly focus on developing more environmentally benign and efficient synthetic routes.

Key areas of innovation include:

Microwave-Assisted Organic Synthesis (MAOS): This technique offers benefits such as drastically reduced reaction times, increased yields, and the formation of purer products. researchgate.net The application of microwave irradiation to the synthesis of isatin derivatives has already shown promise and is expected to be further explored for the synthesis of this compound and its analogs. researchgate.netnih.gov

Ultrasound Irradiation: Sonochemistry provides a powerful tool for accelerating reactions and improving yields. researchtrend.net Research into ultrasound-promoted synthesis of isatin derivatives has demonstrated its potential for creating aldol (B89426) adducts with high diastereoselectivity and in moderate to good yields, often with lower catalyst loading. researchtrend.net

Solvent-Free Reactions: Conducting reactions in the absence of solvents minimizes waste and reduces environmental impact. tandfonline.com The development of solvent-free methods, potentially in combination with techniques like microwave or ultrasound irradiation, will be a significant step forward in the green synthesis of this compound. tandfonline.com

Catalyst-Free and Base-Free Conditions: The use of catalyst-free and base-free conditions, particularly in aqueous media, represents a highly desirable green chemistry approach. nih.gov Exploring such conditions for the synthesis of this specific isatin derivative could lead to simpler, more cost-effective, and environmentally friendly production methods.

Deeper Mechanistic Elucidation of Biological Action at the Molecular Level

While isatin and its derivatives are known to exhibit a wide range of biological activities, a comprehensive understanding of the precise molecular mechanisms of action for this compound is still an area of active investigation. researchgate.netnih.gov Future research must delve deeper into the molecular interactions that underpin its biological effects.

Key avenues of inquiry include:

Target Identification and Validation: Identifying the specific cellular targets with which this compound interacts is crucial. This involves a combination of computational and experimental approaches to pinpoint the proteins, enzymes, or receptors that are modulated by the compound.

Enzyme Inhibition Studies: Given the known inhibitory activities of other isatin derivatives, investigating the effect of this compound on various enzymes, such as cyclooxygenases (COX), is a logical next step. nih.gov

Structural Biology: Elucidating the three-dimensional structure of this compound in complex with its biological targets through techniques like X-ray crystallography or cryo-electron microscopy will provide invaluable insights into the binding mode and the basis of its activity.

Signal Transduction Pathway Analysis: Investigating how the compound affects intracellular signaling pathways will help to unravel the downstream consequences of its interaction with its primary target(s).

Integration of Advanced Omics Technologies for Comprehensive Biological Profiling

The advent of "omics" technologies offers an unprecedented opportunity to obtain a holistic view of the biological effects of this compound. youtube.com By integrating data from genomics, transcriptomics, proteomics, and metabolomics, researchers can construct a comprehensive profile of the compound's impact on cellular systems. youtube.com

Future research should leverage these technologies to:

Transcriptomics: Analyze changes in gene expression patterns in response to treatment with the compound to identify affected pathways and biological processes.

Proteomics: Investigate alterations in the proteome to understand changes in protein expression, post-translational modifications, and protein-protein interactions.

Metabolomics: Profile changes in the metabolome to identify metabolic pathways that are perturbed by the compound.

Integrated Multi-Omics Analysis: The true power lies in the integration of these different omics datasets to build a comprehensive model of the compound's mechanism of action and to identify potential biomarkers of its activity. youtube.com

Exploration of Novel Chemical Transformations and Derivatizations for Enhanced Functionality

The isatin scaffold is a versatile platform for chemical modification, allowing for the synthesis of a diverse library of derivatives with potentially enhanced or novel biological activities. nih.govnih.gov Future research will focus on exploring new chemical transformations and derivatizations of this compound to optimize its properties.

Potential areas for exploration include:

Substitution at the Aromatic Ring: Introducing various functional groups (e.g., halo, nitro, methyl, methoxy) at the 4, 5, 6, and 7 positions of the indole (B1671886) ring can significantly influence the electronic and steric properties of the molecule, potentially leading to improved activity or selectivity. pnrjournal.com

Modification of the N-substituent: Altering the 2-oxopropyl group at the N-1 position could modulate the compound's pharmacokinetic properties, such as solubility and bioavailability.

Spiro-derivatives: The C-3 position of the isatin core is a common site for the creation of spirocyclic compounds, which can lead to molecules with unique three-dimensional shapes and biological activities. nih.gov

Hybrid Molecules: Combining the this compound scaffold with other pharmacologically active moieties could lead to the development of hybrid molecules with dual or synergistic activities. nih.gov

Application of Artificial Intelligence and Machine Learning in Rational Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by enabling more rapid and cost-effective identification and optimization of lead compounds. pnrjournal.commednexus.orgnih.govnih.govijirt.org The application of these computational tools to the study of this compound and its derivatives holds immense promise.

Future research will utilize AI and ML for:

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(2-Oxopropyl)indoline-2,3-dione, and how can reaction conditions be optimized for higher yields?

- Methodology : The compound can be synthesized via a Mannich reaction using isatin, formaldehyde, and an appropriate secondary amine. For example, refluxing equimolar amounts of isatin, formaldehyde (37%), and oxindole in ethanol for 6 hours yields structurally similar derivatives . Optimization involves adjusting solvent polarity (e.g., ethanol vs. methanol), reaction time, and stoichiometric ratios. Monitoring reaction progress via TLC or HPLC ensures completion.

Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection is performed using a diffractometer, followed by refinement using SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces). Geometric parameters (bond lengths, angles) and hydrogen bonding networks are analyzed to confirm the structure. For example, 1-(morpholinomethyl)indoline-2,3-dione crystallizes in a monoclinic system (space group P 1 21/c 1) with planar indole rings and chair-conformation morpholine moieties .

Q. What in vitro assays are suitable for assessing the antibacterial activity of this compound against oilfield bacteria?

- Methodology : Use the "most probable number" method (e.g., SY/T 5890-1993 standard) to quantify sulfate-reducing bacteria (SRB), iron bacteria (IB), and total general bacteria (TGB) . Minimum inhibitory concentration (MIC) is determined via broth dilution. For example, derivatives like 1-(morpholinomethyl)indoline-2,3-dione show MIC values of 0.02–0.20 g/L against SRB .

Advanced Research Questions

Q. How do experimental parameters (e.g., temperature, concentration) affect the corrosion inhibition efficiency of this compound on Q235A steel in acidic environments?

- Methodology : Electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization reveal that inhibition efficiency increases with concentration (peaking at ~81.9% at 1000 mg/L) but decreases with temperature due to desorption . Adsorption follows the Langmuir isotherm , with free energy (ΔGads) values indicating physisorption (e.g., −20 to −40 kJ/mol) .

Q. How can contradictions in adsorption mechanism data for indoline-2,3-dione derivatives be resolved?

- Methodology : Conflicting reports on electron transfer (e.g., π→Fe or lone-pair→Fe interactions) require combined DFT calculations and surface-enhanced Raman spectroscopy (SERS) . For example, molecular orbital analysis (HOMO/LUMO) of 1-(morpholinomethyl)indoline-2,3-dione shows electron density localized on the morpholine ring, supporting lone-pair donation to Fe d-orbitals .

Q. What computational methods predict the structure-activity relationship (SAR) of this compound derivatives as acetylcholinesterase inhibitors?

- Methodology : Molecular docking (e.g., AutoDock Vina) and pharmacophore modeling identify key interactions. Fluorobenzyl-substituted derivatives bind to acetylcholinesterase's catalytic triad (Ser203, His447) via hydrogen bonds and π-π stacking, with IC50 values as low as 16.42 μM . QSAR models using Hammett constants (σ) and logP correlate substituent electronegativity with activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.